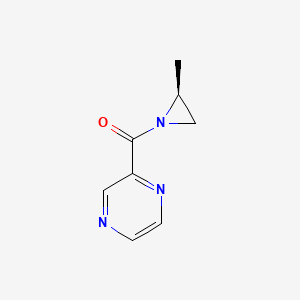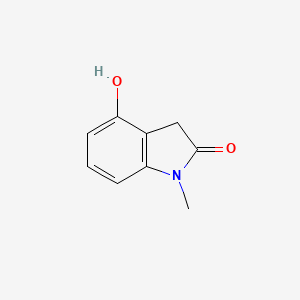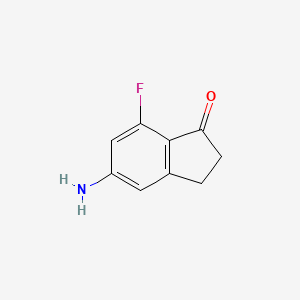
3-Aminoisoquinolin-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoisoquinolin-6-OL is a heterocyclic compound with the molecular formula C9H8N2O. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisoquinolin-6-OL can be achieved through several methods. One common approach involves the cyclo-condensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method depends on the intrinsic nature of the nitrogen substrates used. For instance, ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields .
Another method involves the cyclization of aryl-methylazapropenylium perchlorates or the Cu(I)-catalyzed cyclo-condensation of o-iodobenzylamine and acetonitriles . These methods, however, may require harsh reaction conditions, such as high temperatures or pressures, and the use of transition metal catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed as a practical and operationally convenient method for preparing 3-aminoisoquinolines .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoisoquinolin-6-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Aminoisoquinolin-6-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Aminoisoquinolin-6-OL involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
3-Aminoisoquinolin-6-OL can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A simpler structure with a benzene ring fused to a pyridine ring.
1-Benzylisoquinoline: Contains a benzyl group attached to the nitrogen atom of the isoquinoline ring.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
The uniqueness of this compound lies in its specific functional groups (amino and hydroxyl) that provide distinct reactivity and potential for diverse applications.
Properties
CAS No. |
1416438-30-6 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-aminoisoquinolin-6-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H,(H2,10,11) |
InChI Key |
PFJOFTFNMRTECU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)


![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)
![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)





![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)

